

Comprehensive Application Notes and Protocols: Characterization of Imatinib Mesylate Loaded Nanoliposomes

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Compound Focus: Imatinib Mesylate

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Introduction and Rationale

Biological significance and **therapeutic targeting** represent crucial aspects of modern oncological treatment, particularly for tyrosine kinase inhibition in cancers such as chronic myeloid leukemia and gastrointestinal stromal tumors. **Imatinib mesylate** (IM), a selective tyrosine kinase receptor inhibitor, has established efficacy against these malignancies but faces limitations including **minimal therapeutic activity** as a second-line treatment for certain metastatic cancers and solid tumors, potentially due to **low drug concentration** at target sites [1]. These limitations have prompted the development of advanced drug delivery systems, with nanoliposomes emerging as promising vehicles due to their **biocompatible nature**, **biodegradability**, and **nontoxic profile** [1].

Nanoliposomes are defined as **bilayer phospholipid vesicles** with nanometric size ranges (typically 20-100 nm for small liposomes and >100 nm for large liposomes) that maintain their dimensions during storage and application [2]. Their **amphiphilic character** enables simultaneous encapsulation of both hydrophilic and hydrophobic compounds, providing exceptional versatility for drug delivery applications [2]. The **enhanced permeability and retention (EPR) effect** allows passive targeting of nanoliposomes to tumor tissues, while surface modifications enable active targeting strategies [1]. The characterization of these sophisticated

delivery systems requires comprehensive analytical approaches to ensure **optimal performance, stability, and therapeutic efficacy** [3].

Formulation Composition and Optimization

Quantitative Composition Overview

The development of **imatinib mesylate** loaded nanoliposomes requires precise optimization of formulation components, as detailed in Table 1. These components collectively determine the **structural integrity, drug encapsulation efficiency, and biological behavior** of the resulting nanoliposomal system [1]. The lipid composition forms the fundamental architecture of the nanoliposomes, while processing parameters significantly influence the final characteristics of the formulation.

Table 1: Composition of **Imatinib Mesylate** Loaded Nanoliposomes

Component Category	Specific Components	Concentration Range	Functional Role
Lipid Components	Phosphatidylcholine	125-200 mg	Primary bilayer-forming lipid
	Cholesterol	45 mg	Membrane stability and fluidity regulation
Active Pharmaceutical Ingredient	Imatinib Mesylate	100 mg	Tyrosine kinase inhibitor therapeutic agent
Solvent System	Cyclohexane	20 mL	Lipid phase solvent
	Distilled Water (W1)	10 mL	Primary aqueous phase for drug dissolution
	Phosphate Buffer (W2, pH 7.4)	10 mL	Secondary aqueous phase

Component Category	Specific Components	Concentration Range	Functional Role
Stabilizing Agents	Tween 80	Quantity sufficient	Surface stabilization and emulsion formation
Coating Material	Chitosan (0.2% w/v)	Variable	Surface modification for enhanced stability

Experimental Variables and Their Impact

The optimization of **imatinib mesylate** nanoliposomes using Box-Behnken design has identified critical process parameters that significantly influence the critical quality attributes of the final formulation [1]. The **phosphatidylcholine concentration** (125-200 mg) directly affects membrane rigidity and drug encapsulation efficiency, with higher concentrations generally promoting improved drug loading. The **homogenization speed** (8,000-16,000 rpm) primarily controls the initial emulsion formation and subsequent particle size distribution, while **sonication time** (3-7 minutes with 10-second on/off cycles) further refines the nanoliposome dimensions and size uniformity [1].

The **two-step emulsification approach** represents a critical methodological advancement in nanoliposome preparation, combining high-speed homogenization with controlled sonication to achieve **thermodynamically stable bilayer vesicles** [1]. This method capitalizes on the cumulative advantage of sonication energy to facilitate lipid molecule organization during bilayer vesicle formation while simultaneously reducing the number of bilayers and consequent vesicle size [1]. The **temperature maintenance** at 25°C throughout the process ensures optimal lipid assembly without compromising temperature-sensitive components.

Comprehensive Physicochemical Characterization

Structural and Morphological Characterization

The **structural integrity** and **morphological properties** of **imatinib mesylate** loaded nanoliposomes require multidimensional characterization approaches. Transmission Electron Microscopy (TEM) analyses have confirmed the **spherical shape** and **bilayer structure** of these nanovesicles, with well-defined boundaries and uniform appearance [1]. Atomic Force Microscopy (AFM) has been employed to evaluate **surface topography** and **nanoparticle morphology**, particularly in graphene quantum dot decorated systems, demonstrating that imatinib incorporation does not adversely affect nanoparticle morphology or properties [4].

Solution X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS), provide detailed information about the **liposomal membrane thickness**, **internal structure**, and **supramolecular organization** [3]. These analyses have revealed that remote loading and encapsulation of drugs via transmembrane ammonium sulfate gradient does not significantly alter the thickness of the liposomal membrane, which is primarily determined by the phosphatidylcholine lipid composition [3]. The **grafted polymer layers** (such as PEG or chitosan) can be characterized using these techniques to evaluate their conformation and density at the nanoliposome surface [3].

Quantitative Physicochemical Profiling

The critical quality attributes of **imatinib mesylate** nanoliposomes must be thoroughly evaluated to ensure consistent performance and therapeutic efficacy, as summarized in Table 2.

Table 2: Physicochemical Characterization Parameters of **Imatinib Mesylate** Nanoliposomes

Parameter	Analytical Technique	Results Range	Influence Factors
Particle Size	Dynamic Light Scattering	211 nm to 623.3 nm	Homogenization speed, sonication time, lipid concentration
Polydispersity Index (PDI)	Dynamic Light Scattering	0.005 to 0.7	Emulsification efficiency, sonication parameters
Zeta Potential	Electrophoretic Light Scattering	-27.6 mV to -9.2 mV (uncoated); +27.5 mV (chitosan-coated)	Surface composition, coating materials

Parameter	Analytical Technique	Results Range	Influence Factors
Encapsulation Efficiency	Ultracentrifugation/HPLC	76.49% (uncoated); 85.4% (chitosan-coated)	Lipid-drug ratio, loading method, process parameters
Loading Capacity	Ultracentrifugation/HPLC	Variable based on formulation	Initial drug loading, internal volume, bilayer partitioning
In-vitro Drug Release (24h)	Dialysis membrane method	84.67% in 0.1N HCl	Membrane composition, drug solubility, release medium

The **particle size distribution** and **polydispersity index** serve as critical indicators of formulation quality and reproducibility, with lower PDI values (approaching 0.005) reflecting highly monodisperse systems [1]. The **zeta potential values** provide insight into surface charge characteristics and potential stability, with highly positive or negative values (generally $> \pm 25$ mV) indicating favorable electrostatic stabilization against aggregation [1]. The **encapsulation efficiency** demonstrates remarkable improvement with chitosan coating (from 76.49% to 85.4%), highlighting the importance of surface modification strategies for optimizing drug loading [1].

In Vitro and Biological Evaluation

Drug Release Profiling and Kinetic Analysis

The **release kinetics** of **imatinib mesylate** from nanoliposomal systems represents a critical determinant of therapeutic performance. In vitro drug release studies conducted using dialysis membrane methods demonstrated that optimized nanoliposomal formulations released **84.67% of the loaded drug** over 24 hours in 0.1N HCl medium [1]. The release profile typically exhibits a **biphasic pattern**, characterized by an initial burst release phase followed by sustained, controlled release extending over prolonged periods. This release behavior is advantageous for maintaining therapeutic drug concentrations at the target site while minimizing systemic exposure and potential side effects.

The **drug release mechanism** from nanoliposomal systems is influenced by multiple factors, including **membrane composition**, **drug partitioning behavior**, **environmental pH**, and **diffusion pathways**. Studies of similar nanoliposomal systems have revealed that the grafted PEG layer can decrease below its theoretical thickness as a result of the high internal osmotic pressure generated by remotely loaded drugs [3]. This structural modification can subsequently influence drug release rates and must be carefully characterized during formulation development. The **internal environment** of the liposome, including the physical state of the encapsulated drug, significantly impacts release kinetics, with crystalline or precipitated drug forms typically exhibiting slower release rates [3].

Cytotoxicity and Cellular Interaction Assessment

The **therapeutic efficacy** of **imatinib mesylate** nanoliposomes has been evaluated through comprehensive cytotoxicity assessments using relevant cancer cell lines. Studies conducted on A549 lung cancer cell lines demonstrated an **IC50 value of 7.98 μM** for optimized nanoliposomal formulations (NLP-H8) [1]. This represents enhanced cytotoxicity compared to free drug administration in certain contexts, potentially attributable to improved cellular internalization and intracellular drug delivery.

The **cellular internalization mechanisms** of nanoliposomal systems involve multiple pathways, including **clathrin-mediated endocytosis**, **caveolae-dependent uptake**, and **macropinocytosis**. Research on graphene quantum dots decorated with imatinib has confirmed that these nanoplatforms can be **efficiently internalized** by cancer cells, subsequently inducing apoptosis through targeted pathways [4]. Similar internalization behavior has been observed for nanoliposomal systems, with surface modifications significantly influencing cellular uptake efficiency and intracellular trafficking. The **induction of apoptosis** represents a primary mechanism of action for imatinib-loaded nanocarriers, with demonstrated efficacy in both suspension (leukemia) cells and adherent cancer cells [4].

Advanced Characterization Techniques

Specialized Analytical Approaches

The comprehensive characterization of **imatinib mesylate** nanoliposomes necessitates the implementation of specialized analytical techniques to evaluate critical quality attributes beyond basic physicochemical parameters. **Fluorescence polarization** methods provide valuable insights into the **membrane fluidity** and **structural dynamics** of lipid bilayers, enabling quantification of fluidity parameters in different lipid regions [3]. These analyses have revealed that the hydrocarbon layer within liposomes exhibits dynamic behavior influenced by composition, temperature, and incorporated drugs.

Solution X-ray scattering techniques offer detailed structural information about liposomal systems, particularly for complex formulations containing multiple therapeutic agents [3]. These analyses can detect **structural transitions** and **phase behavior** within the liposomal membrane and aqueous interior, providing critical information about drug localization and physical state. For imatinib-loaded systems, X-ray scattering has demonstrated that remote loading via transmembrane ammonium sulfate gradient produces distinctive structural patterns that influence drug retention and release characteristics [3]. Additionally, **molecular level characterization** using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) confirms the absence of incompatibilities between formulation components and verifies successful drug loading [5].

Stability and Performance Evaluation

The **long-term stability** of **imatinib mesylate** nanoliposomes represents a critical aspect of product development and clinical translation. Comprehensive stability assessments must evaluate **physical stability** (including particle size distribution, zeta potential, and sedimentation behavior), **chemical stability** (including drug degradation and lipid peroxidation), and **performance stability** (including drug retention and release characteristics). The incorporation of **surface modifying agents** such as chitosan has demonstrated significant improvements in stability parameters, with chitosan-coated nanoliposomes maintaining improved encapsulation efficiency and reduced drug leakage during storage [1].

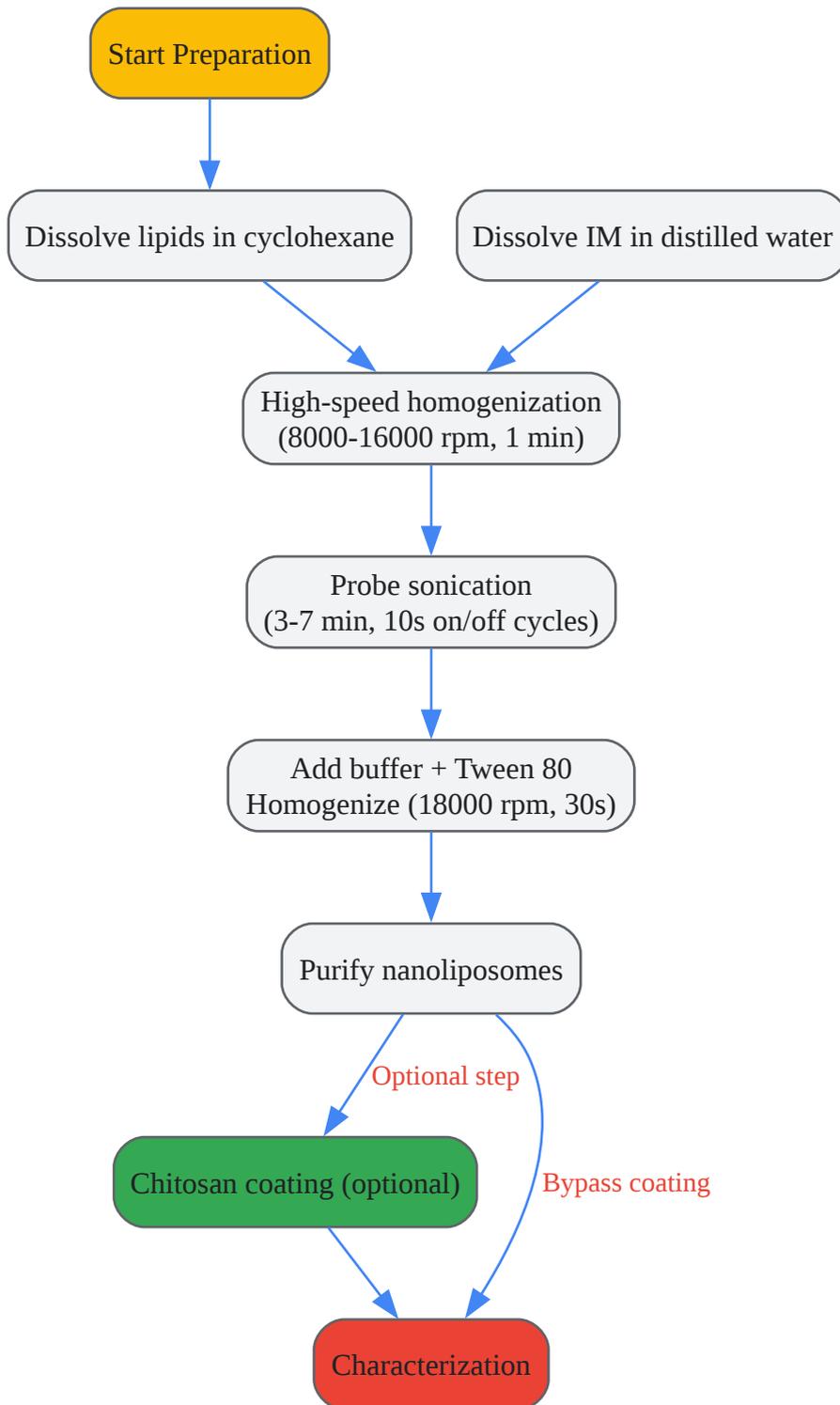
The **in vivo performance** of nanoliposomal systems can be predicted through sophisticated in vitro models that simulate biological environments. **Drug release kinetics** under physiologically relevant conditions provide critical insights into expected in vivo behavior, while **serum stability assays** evaluate nanoliposome integrity in the presence of blood components [3]. The **state of encapsulated drug** within the liposomal interior significantly influences both stability and drug release patterns, with precipitated or crystalline drug forms typically exhibiting enhanced stability and modified release profiles compared to solubilized drug [3].

Experimental Protocols

Nanoliposome Preparation Protocol

The following detailed protocol describes the preparation of **imatinib mesylate** loaded nanoliposomes using the two-step emulsification method [1]:

- **Step 1: Lipid Phase Preparation** Dissolve phosphatidylcholine (125-200 mg) and cholesterol (45 mg) in 20 mL of cyclohexane using gentle heating (40°C) if necessary to ensure complete dissolution. Filter the lipid solution through a 0.45 µm membrane to remove any particulate matter.
- **Step 2: Aqueous Phase Preparation** Dissolve **imatinib mesylate** (100 mg) in 10 mL of distilled water (W1) with gentle stirring. For poorly soluble drugs, minimal heating (<40°C) may be applied to facilitate dissolution.
- **Step 3: Primary Emulsion Formation** Combine the lipid phase (20 mL) and aqueous phase (10 mL) in a 50 mL beaker. Emulsify using a high-speed homogenizer (IKA T-25 ULTRA-TURRAX digital or equivalent) at 8,000-16,000 rpm for 1 minute to form a W1/O primary emulsion. Maintain temperature at 25°C throughout the process.
- **Step 4: Sonication** Transfer the primary emulsion to a sonication vessel. Sonicate using a probe-type sonicator (Sonics Vibra Cell or equivalent) for 3-7 minutes using 10-second ON and 10-second OFF cycles to prevent phase separation. Maintain temperature at 25°C using an ice bath if necessary.
- **Step 5: Secondary Emulsion Formation** Combine the primary nanoemulsion with an aqueous phase (W2) containing 10 mL phosphate buffer (pH 7.4) and Tween 80. Emulsify at 18,000 rpm for 30 seconds to form nanoliposomes.
- **Step 6: Purification** Purify the resulting nanoliposomes using dialysis, gel filtration, or centrifugation to remove unencapsulated drug and organic solvent.
- **Step 7: Surface Modification (Optional)** For chitosan-coated nanoliposomes, incubate with 0.2% w/v chitosan solution under gentle stirring for 60 minutes.



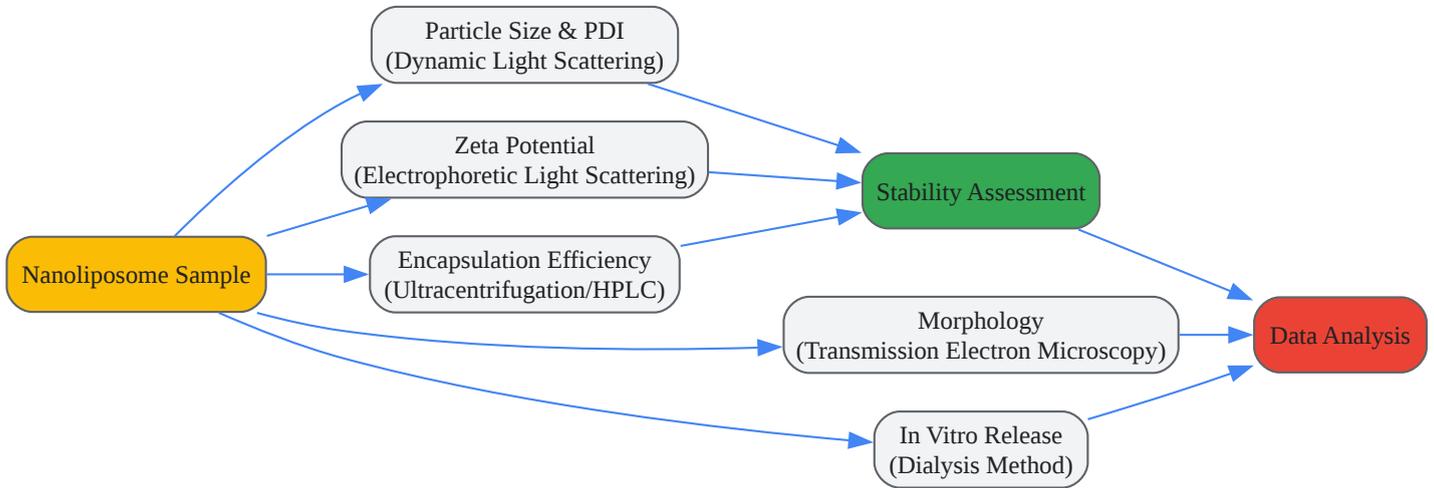
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Nanoliposome Preparation Workflow

Characterization Protocol

A comprehensive characterization protocol for **imatinib mesylate** loaded nanoliposomes includes the following critical analyses:

- **Particle Size and Polydispersity Index** Dilute the nanoliposome formulation appropriately with filtered distilled water or buffer. Measure particle size, size distribution, and PDI using dynamic light scattering at a fixed angle of 90° and temperature of 25°C. Perform measurements in triplicate to ensure reproducibility.
- **Zeta Potential Analysis** Dilute samples with 1 mM NaCl solution to maintain consistent ionic strength. Measure zeta potential using electrophoretic light scattering with laser Doppler velocimetry. Perform measurements in triplicate and report mean values with standard deviation.
- **Encapsulation Efficiency and Loading Capacity** Separate unencapsulated drug using ultracentrifugation at $100,000 \times g$ for 60 minutes at 4°C. Collect the supernatant and analyze drug content using validated HPLC or UV-Vis spectroscopic methods. Calculate encapsulation efficiency using the formula: $EE\% = (\text{Total drug} - \text{Free drug}) / \text{Total drug} \times 100$ Calculate loading capacity using: $LC\% = (\text{Weight of encapsulated drug}) / (\text{Total weight of lipids}) \times 100$
- **Morphological Characterization** For TEM analysis, place a drop of diluted nanoliposome suspension on a carbon-coated copper grid, stain with 2% phosphotungstic acid solution, and air dry before visualization under transmission electron microscope.
- **In Vitro Drug Release Studies** Place nanoliposome formulation in a dialysis membrane bag (molecular weight cutoff 12-14 kDa). Immerse in release medium (0.1N HCl or phosphate buffer pH 7.4) maintained at 37°C with constant stirring. Withdraw samples at predetermined time intervals and replace with fresh medium to maintain sink conditions. Analyze drug content using appropriate analytical methods.



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Characterization Workflow

Conclusion

The comprehensive characterization of **imatinib mesylate** loaded nanoliposomes requires a systematic, multi-parametric approach that evaluates physicochemical properties, structural features, and performance characteristics. The application of quality by design principles through experimental design methodologies enables efficient optimization of critical process parameters and material attributes. The protocols outlined in this document provide researchers with standardized methods for preparing, optimizing, and characterizing nanoliposomal formulations of **imatinib mesylate**, facilitating the development of safe, effective, and reproducible drug products for oncological applications. Future directions in this field include the development of more sophisticated co-delivery systems, targeted formulations with surface ligands, and stimulus-responsive nanoliposomes that release their payload in response to specific biological triggers.

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